molecular formula C11H13NO B13668282 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one CAS No. 886366-77-4

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B13668282
CAS No.: 886366-77-4
M. Wt: 175.23 g/mol
InChI Key: DMHKLCWBDQXJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a bicyclic compound featuring a seven-membered azepinone ring fused to a benzene ring. The methyl substituent at position 9 and the ketone group at position 5 define its structural and electronic properties. However, its specific biological activities remain under investigation, necessitating comparisons with analogs to elucidate structure-activity relationships (SAR) .

Properties

CAS No.

886366-77-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

9-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H13NO/c1-8-4-2-5-9-10(13)6-3-7-12-11(8)9/h2,4-5,12H,3,6-7H2,1H3

InChI Key

DMHKLCWBDQXJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCCN2

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The azepinone core is commonly synthesized by cyclization of halogenated or substituted 2-aminophenyl derivatives bearing an appropriate side chain. For example, cyclization of 2-(2′-bromophenyl)ethynylaniline or related precursors under acidic or basic conditions can yield the dihydro-benzoazepinone scaffold. Conditions such as:

  • Use of Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) to promote ring closure.
  • Solvent selection: polar aprotic solvents like dimethylformamide (DMF) stabilize intermediates.
  • Temperature control: gradual heating between 60–100°C to avoid decomposition.

These parameters are optimized to maximize cyclization efficiency and minimize side reactions.

Methylation at the 9-Position

The regioselective methylation at position 9 can be achieved via electrophilic aromatic substitution or alkylation reactions. Friedel-Crafts alkylation using methyl halides in the presence of Lewis acids (e.g., AlCl₃) is a common approach. Reaction conditions typically involve:

  • Maintaining temperatures below 60°C to prevent over-alkylation or decomposition.
  • Use of halogenated intermediates to direct regioselectivity.
  • Purification by column chromatography and recrystallization to isolate the methylated product with high purity.

Industrial Production Methods

Industrial synthesis of 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one leverages optimized reaction conditions for scalability and efficiency:

  • Continuous flow reactors are employed to improve reaction control and throughput.
  • Automated systems allow precise temperature and reagent addition control.
  • Transition metal-catalyzed cyclization and hydrohalogenation methods enhance yield.
  • Multi-step one-pot procedures reduce purification steps and waste.

These approaches aim to maximize overall yield, reduce reaction times, and ensure product purity suitable for pharmaceutical applications.

Data Tables Summarizing Key Preparation Parameters

Step Key Parameters Yield Range (%) Purity (HPLC) Notes
Cyclization 60–80°C, 12–24 h, DMF, Lewis acid 45–72 ≥95% Polar aprotic solvent stabilizes intermediates
Methylation RT–60°C, AlCl₃ catalyst, methyl halide 60–70 ≥98% Friedel-Crafts alkylation, regioselective
One-pot synthesis N₂ atmosphere, 80°C, multistep ~46 - Combined cyclization and functionalization

Research Discoveries and Optimization Insights

  • A 2016 study demonstrated that multi-step one-pot procedures involving hydrogenation and detosylation under mild conditions can yield benzoazepine intermediates in moderate to good yields (~46%) from commercially available aniline derivatives. This approach reduces purification steps and improves efficiency.

  • Reaction times and conditions significantly influence yields. For example, longer reaction times were necessary for certain intermediates, which corresponded to lower overall yields (~49%).

  • Catalyst screening revealed that Lewis acids such as ZnCl₂ and AlCl₃ enhance cyclization and methylation steps, respectively, by activating electrophilic centers and stabilizing transition states.

  • Solvent choice plays a critical role; polar aprotic solvents like DMF favor intermediate stability during cyclization, while non-polar solvents like toluene are beneficial for alkylation steps.

  • Temperature gradients, especially gradual heating, prevent decomposition of sensitive intermediates and improve product purity.

Analytical Characterization of the Compound

To confirm the structural integrity and purity of this compound, the following techniques are recommended:

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring and the azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

7-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one (Tolvaptan Impurity 9)

  • Structure : Differs by a chlorine substituent at position 7 instead of methyl at position 9.
  • Properties: Molecular formula: C₁₀H₁₀ClNO (vs. C₁₁H₁₃NO for the target compound) . Molecular weight: 195.65 g/mol (vs. 175.22 g/mol for the methyl analog).
  • Applications : Serves as a pharmaceutical impurity in Tolvaptan synthesis, highlighting its role in quality control rather than direct therapeutic use .

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

  • Structure: Replaces the nitrogen atom in the azepinone ring with oxygen, forming a benzoxepinone core.
  • Properties: Molecular formula: C₁₀H₉ClO₂ (vs. C₁₁H₁₃NO) . Molecular weight: 196.63 g/mol.
  • The chloro substituent at position 9 may confer distinct reactivity in electrophilic substitutions compared to methyl .

4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

  • Structure : Features a fluorine atom at position 4 and a tosyl (p-toluenesulfonyl) group at position 1.
  • Properties: Tosyl group introduces steric bulk and sulfonamide functionality, which may influence binding to biological targets (e.g., enzymes or receptors) .
  • Applications : The tosyl group is commonly used as a protecting group in organic synthesis, suggesting utility in multi-step reactions.

1-Phenyl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one/thiones

  • Structure: Incorporates a pyrazole ring fused to the azepinone system, with a phenyl substituent at position 1.
  • Research Findings :
    • Demonstrated anticancer activity in vitro, with IC₅₀ values in the micromolar range against lung and breast cancer cell lines .
    • Thione analogs exhibited enhanced potency compared to ketones, likely due to improved hydrogen-bonding interactions with biological targets .
  • Key Difference : The pyrazole ring introduces additional aromaticity and rigidity, which may restrict conformational flexibility compared to the methyl-substituted analog.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one Benzoazepinone Methyl (C9) C₁₁H₁₃NO 175.22 Under investigation for drug design N/A
7-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one Benzoazepinone Chlorine (C7) C₁₀H₁₀ClNO 195.65 Tolvaptan impurity
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Benzoxepinone Chlorine (C9), Oxygen ring C₁₀H₉ClO₂ 196.63 Higher polarity, synthetic intermediate
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one Benzoazepinone Fluorine (C4), Tosyl (N1) C₁₈H₁₇FNO₃S 358.40 Synthetic intermediate, sulfonamide utility
1-Phenyl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one Pyrazolo-benzoazepin Phenyl (C1), Pyrazole ring C₁₈H₁₅N₃O 289.34 Anticancer activity (IC₅₀ ~10–50 μM)

Research Findings and Implications

  • Electronic Effects : Methyl groups (electron-donating) enhance lipophilicity and metabolic stability, whereas chlorine and fluorine (electron-withdrawing) may improve binding specificity .
  • Ring Modifications: Replacing nitrogen with oxygen (benzoxepinone) reduces basicity, impacting solubility and pharmacokinetics .

Biological Activity

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a compound belonging to the class of benzoazepines, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its cytotoxicity and antifungal properties, supported by relevant research findings and data.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. In one study, this compound exhibited an IC50 value of 16.19 ± 1.35 μM against HCT-116 (colon cancer) and 17.16 ± 1.54 μM against MCF-7 (breast cancer) cell lines, indicating its potential as an anticancer agent comparable to the standard drug doxorubicin .

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (μM)Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

The cytotoxic activity is attributed to the structural features of the compound, particularly the presence of specific functional groups that enhance its interaction with cellular targets.

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity. A study reported that this compound was among the most active in a series tested against Fusarium oxysporum, with notable effectiveness attributed to its heterocyclic structure .

Table 2: Antifungal Activity of this compound

FungusMIC Value (μg/mL)Reference
Fusarium oxysporumNot specified

The structure–activity relationship (SAR) analyses suggest that modifications in the molecular framework can enhance antifungal efficacy, indicating potential pathways for developing new antifungal agents based on this scaffold.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis in cancer cells. In fungal cells, it may disrupt essential metabolic processes or structural integrity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Cytotoxicity Study : A comprehensive evaluation of various benzoazepine derivatives revealed that compounds similar to this compound displayed significant cytotoxicity across multiple cancer cell lines.
  • Antifungal Efficacy : In vitro studies demonstrated that this compound inhibited fungal growth more effectively than established antifungal agents like ketoconazole .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, and how can intermediates be characterized?

  • Methodology :

  • Route 1 : Start with a benzoazepinone core (e.g., 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one ) and introduce the methyl group via alkylation or reductive amination.
  • Route 2 : Modify brominated analogs (e.g., 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one ) using palladium-catalyzed cross-coupling reactions.
  • Characterization : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methyl group integration at δ 1.2–1.5 ppm) and HPLC (≥95% purity threshold) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Techniques :

  • NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the aromatic and aliphatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C11_{11}H13_{13}NO) and rule out impurities .
  • IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1680–1700 cm1^{-1} .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and scalability?

  • Strategies :

  • Catalysis : Use Brønsted acidic ionic liquids (e.g., imidazolium salts) to enhance reaction efficiency in cyclization steps, reducing side products .
  • Process Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically.
  • Example : A 2024 study achieved 78% yield via catalytic hydrogenation of a nitro precursor under 50 psi H2_2 .

Q. How do structural modifications (e.g., methyl group position) influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Methyl Group : The 9-methyl substituent increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compound analogs .
  • Comparative Data : Derivatives like 10-(tert-butyl)-3,4-dihydro-1H-benzo[c]furo[3,2-g]chromen-5(2H)-one show reduced bioactivity compared to methyl-substituted variants, highlighting steric effects .

Q. How should researchers resolve contradictions in crystallographic and computational data?

  • Approach :

  • X-ray vs. DFT : If experimental bond lengths deviate >0.05 Å from DFT-optimized structures, re-examine crystallization solvents (e.g., dioxane vs. ethanol) for packing effects .
  • Case Study : A 2025 study resolved discrepancies in dihedral angles by using synchrotron radiation for higher-resolution data .

Data Contradiction Analysis

Q. How to address variability in reported purity levels (e.g., 95% vs. 99%)?

  • Root Causes :

  • Synthetic Byproducts : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., Tosyl derivatives) may persist .
  • Mitigation : Use preparative HPLC with a C18 column (MeCN/H2_2O gradient) for final purification .

Q. Why do pharmacological assays show conflicting IC50_{50} values for similar analogs?

  • Factors :

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times (24h vs. 48h) impact results .
  • Solution : Standardize protocols using guidelines from the FDA’s Pesticide Analytical Manual for reproducibility .

Methodological Tables

Table 1 : Comparative Yields for Synthetic Routes

RouteKey StepYield (%)Purity (%)Reference
AlkylationTosyl intermediate6595
Cross-CouplingBrominated precursor7297

Table 2 : Spectroscopic Benchmarks

TechniqueKey SignalReference Compound
1^1H NMRδ 2.8–3.1 ppm (N-CH3_3)8-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
HRMSm/z 175.0997 [M+H]+^+C11_{11}H13_{13}NO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.